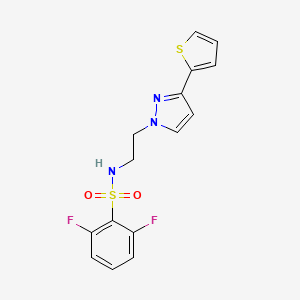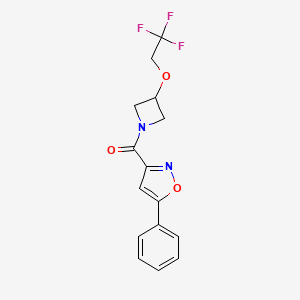
2-(4-Bromophenyl)-1-(4-(isopropyl)phenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-1-(4-(isopropyl)phenyl)-6-phenyl-5,6,7-trihydroindol-4-one, also referred to as 4-bromo-3,4-diphenyl-2-indanone, is a synthetic compound of the indanone class. It is a colorless solid that can be synthesized from the reaction of 4-bromophenol and isopropylbenzene. This compound has been studied extensively for its potential applications in the pharmaceutical and biomedical fields.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of brominated compounds are crucial for understanding their potential applications in scientific research. For example, the study by Percec, Chu, and Kawasumi (1994) on thermotropic dendrimers showcases the synthesis of AB2 monomers with brominated chain ends, leading to the development of soluble hyperbranched polymers. This highlights the role of brominated compounds in polymer science, particularly in creating materials with specific thermal properties (Percec, Chu, & Kawasumi, 1994).
Environmental Impact and Toxicology
Brominated compounds also have significant environmental and toxicological implications. Koch and Sures (2018) review the environmental concentrations and toxicology of 2,4,6-Tribromophenol, a widely produced brominated phenol. This study emphasizes the need for understanding the environmental fate and impact of such compounds, suggesting potential research applications in environmental science and toxicology (Koch & Sures, 2018).
Halogen Bonding and Supramolecular Chemistry
The role of halogen substituents in halogen bonding is another area of interest. Gurbanov et al. (2021) explored how bromine atoms in the isoindole moiety behave as halogen bond donors, contributing to the formation of supramolecular architectures. This research underscores the importance of brominated compounds in designing materials with specific structural and bonding characteristics (Gurbanov et al., 2021).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of brominated compounds is also notable. Ahmed et al. (2006) conducted synthetic studies leading to compounds with potential antibacterial properties, highlighting the medicinal chemistry applications of brominated molecules (Ahmed et al., 2006).
properties
IUPAC Name |
2-(4-bromophenyl)-6-phenyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26BrNO/c1-19(2)20-10-14-25(15-11-20)31-27(22-8-12-24(30)13-9-22)18-26-28(31)16-23(17-29(26)32)21-6-4-3-5-7-21/h3-15,18-19,23H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXDSKOVALGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-(isopropyl)phenyl)-6-phenyl-5,6,7-trihydroindol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
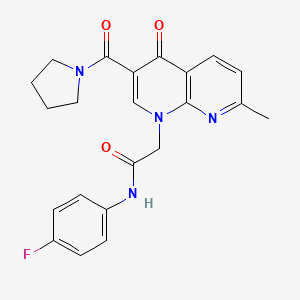
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)
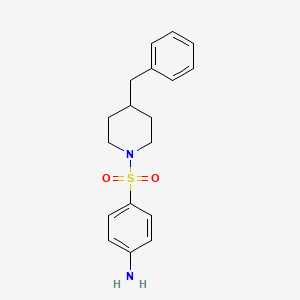
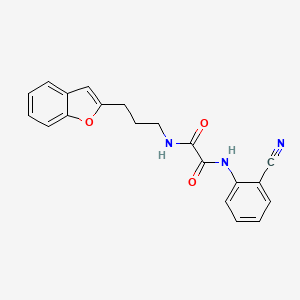

![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)

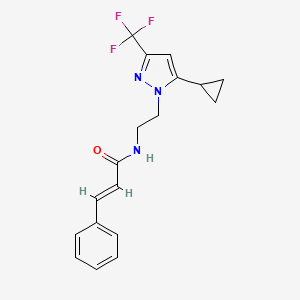

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)
